2-(4-amino-2-methylphenoxy)-N-methylacetamide
Description
2-(4-Amino-2-methylphenoxy)-N-methylacetamide is an acetamide derivative characterized by a phenoxy group substituted with an amino and methyl group at the 4- and 2-positions, respectively. The N-methylacetamide moiety confers hydrogen-bonding capability and moderate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-(4-amino-2-methylphenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVBTLZVVBMWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-methylphenoxy)-N-methylacetamide typically involves the reaction of 4-amino-2-methylphenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler amine derivatives.
Scientific Research Applications
2-(4-amino-2-methylphenoxy)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-2-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The quinoxaline derivative BQR695 () demonstrates how heterocyclic cores enhance anti-parasitic activity compared to simpler acetamides .
Synthetic Flexibility: Alkylation and amidation reactions are common for phenoxy-acetamide synthesis (e.g., TBTU-mediated coupling in ) . Phase-transfer catalysis () and scandium-catalyzed oxidative methods () highlight scalable synthetic strategies for related compounds .
Structure-Activity Relationships (SAR): Bulky substituents (e.g., sec-butyl in ) may hinder membrane permeability but improve target specificity . Amino groups (e.g., 4-amino-2-methylphenyl in ) enhance solubility and receptor binding but may increase toxicity risks .
Pharmacological Potential
- Differentiation Inducers: Hexamethylenebisacetamide analogs () emphasize the importance of hydrophilic-hydrophobic balance and flexible chains in biological activity, a design principle applicable to this compound .
Material Science and Catalysis
- Scandium-catalyzed synthesis () and phase-transfer techniques () enable efficient production of acetamide derivatives, critical for industrial applications .
Biological Activity
2-(4-amino-2-methylphenoxy)-N-methylacetamide is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its structural features suggest potential biological activity, particularly in the context of enzyme interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound features an amino group, a methyl group on the aromatic ring, and an acetamide moiety. Its chemical structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group enhances its binding affinity to target proteins, potentially modulating their activity. This interaction may involve:
- Hydrogen bonding : The amino group can form hydrogen bonds with polar residues in the active sites of enzymes.
- Electrostatic interactions : The charged nature of the amino group can facilitate binding to negatively charged regions on proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antineoplastic Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, possibly through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
These findings highlight its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Activity Assessment
A separate study focused on the anti-inflammatory effects of this compound using a murine model of inflammation. The administration of 20 mg/kg body weight resulted in a significant decrease in paw edema compared to the control group.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 5.0 |
| Compound (20 mg/kg) | 2.5 |
This reduction indicates that this compound may exert anti-inflammatory effects through inhibition of inflammatory mediators.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
